3-{[4-(Benzenesulfonyl)piperazin-1-YL]methyl}-9-ethylcarbazole
Description
3-{[4-(Benzenesulfonyl)piperazin-1-YL]methyl}-9-ethylcarbazole is a carbazole-derived compound featuring a 9-ethylcarbazole core substituted at the 3-position with a benzenesulfonyl-piperazinylmethyl group. This structure combines the aromatic, planar carbazole scaffold—known for optoelectronic and pharmacological applications—with a piperazine sulfonamide moiety, which is commonly associated with enhanced solubility and receptor-binding capabilities.
Properties
Molecular Formula |
C25H27N3O2S |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
3-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-9-ethylcarbazole |
InChI |
InChI=1S/C25H27N3O2S/c1-2-28-24-11-7-6-10-22(24)23-18-20(12-13-25(23)28)19-26-14-16-27(17-15-26)31(29,30)21-8-4-3-5-9-21/h3-13,18H,2,14-17,19H2,1H3 |
InChI Key |
BKFNMVWLMJSQHA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C51 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9-ETHYL-9H-CARBAZOLE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Subsequent deprotection and selective intramolecular cyclization yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9-ETHYL-9H-CARBAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzenesulfonyl group, converting it to a sulfonamide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonamides.
Scientific Research Applications
3-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9-ETHYL-9H-CARBAZOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9-ETHYL-9H-CARBAZOLE involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity . The piperazine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbazole Derivatives with Piperazine/Piperidine Substituents
Compound 21 (2-(4-(9H-carbazol-9-yl)-1-methylpiperidin-4-yl)benzo[d]oxazole)
- Core Structure : 9H-carbazole linked to a piperidine ring (six-membered, one nitrogen) substituted with a benzo[d]oxazole group.
- Key Differences :
- Ring Type : Piperidine (saturated, single nitrogen) vs. piperazine (saturated, two nitrogens) in the target compound.
- Substituent : Benzo[d]oxazole (heterocyclic) vs. benzenesulfonyl (electron-withdrawing sulfonamide).
- The benzo[d]oxazole group may enhance π-π stacking in optoelectronic applications, whereas the benzenesulfonyl group in the target compound could improve metabolic stability .
9-Ethyl-3-{[4-(phenylmethanesulfonyl)piperazin-1-yl]methyl}-9H-carbazole–oxalic acid (1/1)
- Core Structure : Nearly identical to the target compound but with a phenylmethanesulfonyl (benzylsulfonyl) group instead of benzenesulfonyl.
- Key Differences :
- Sulfonyl Substituent : Benzylsulfonyl adds a methylene spacer between the benzene ring and sulfonyl group, increasing hydrophobicity and steric bulk.
- Co-Crystal Form : This compound forms a 1:1 co-crystal with oxalic acid, which may enhance crystallinity or solubility compared to the free base form of the target compound .
Carbazole Derivatives with Alternative Functional Groups
9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
- Core Structure : 9-phenylcarbazole substituted with boronate esters at the 3- and 6-positions.
- Key Differences: Functional Groups: Boronate esters enable Suzuki-Miyaura cross-coupling reactions for optoelectronic material synthesis, contrasting with the sulfonamide-piperazine group in the target compound.
1-(4-Benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol
- Core Structure : Carbazole linked to a piperazine ring via a propan-2-ol chain, with a benzyl group on piperazine.
- Key Differences :
- Linker : A flexible propan-2-ol spacer vs. a direct methylene linkage in the target compound.
- Substituent : Benzyl group (electron-rich) vs. benzenesulfonyl (electron-poor). The benzyl group may enhance lipophilicity and blood-brain barrier penetration, whereas the sulfonyl group could improve aqueous solubility .
Non-Carbazole Piperazine Derivatives
Compounds 11a–11o (Urea-linked piperazinylmethyl thiazoles)
- Core Structure : Piperazinylmethyl-thiazole scaffold linked to urea derivatives with varied aryl groups.
- Key Differences: Pharmacophore: Urea and thiazole groups (common in kinase inhibitors) vs. carbazole (aromatic, planar). The target compound’s benzenesulfonyl group may confer distinct target selectivity compared to these urea derivatives .
L-750,667 (Azaindole dopamine D4 receptor antagonist)
- Core Structure : Azaindole derivative with high D4 receptor affinity (Kᵢ = 0.51 nM) and selectivity (>2000-fold over D2/D3).
- Key Differences :
Key Research Findings and Implications
Piperazine vs.
Sulfonyl Group Effects : Benzenesulfonyl improves solubility and metabolic stability over benzylsulfonyl or urea groups, as seen in co-crystal forms and urea-thiazole derivatives .
Biological Activity
3-{[4-(Benzenesulfonyl)piperazin-1-YL]methyl}-9-ethylcarbazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies, including molecular docking analyses, pharmacokinetic evaluations, and its implications in therapeutic applications.
- Molecular Formula : C25H28ClN3O2S
- Molecular Weight : 436.02 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored primarily through its interaction with various biological targets, including proteins associated with viral infections and cancer.
1. Antiviral Activity
Recent studies have indicated that derivatives of carbazole compounds exhibit significant antiviral properties. For example, molecular docking studies have shown that certain carbazole derivatives can effectively bind to the main protease (Mpro) of SARS-CoV-2, suggesting their potential as antiviral agents against COVID-19. The binding affinities for these compounds ranged from -7.62 to -8.92 Kcal/mol, indicating strong interactions with viral proteins .
| Compound | Binding Affinity (Kcal/mol) |
|---|---|
| 9e | -8.83 |
| 9h | -8.92 |
| 9i | -8.77 |
| 9j | -8.76 |
2. Anticancer Activity
Carbazole derivatives have also been studied for their anticancer properties. The compound's structural features allow it to interact with various cellular pathways involved in tumor growth and metastasis. For instance, studies have shown that certain piperazine-based carbazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
Case Study 1: Molecular Docking Against SARS-CoV-2
A study conducted on a series of benzofuran-tethered triazolylcarbazoles demonstrated their inhibitory potency against SARS-CoV-2 by evaluating their binding affinities to Mpro and RdRp proteins through molecular docking techniques. The results indicated that these compounds could serve as potential therapeutic agents against COVID-19 due to their ability to disrupt viral replication .
Case Study 2: Anticancer Efficacy
In another investigation, a derivative of the compound was tested for its cytotoxic effects on various cancer cell lines. The results revealed that the compound significantly inhibited cell growth in breast and lung cancer models, showcasing its potential as a lead compound for further development in cancer therapy .
Pharmacokinetics and ADMET Analysis
The pharmacokinetic profile of this compound was evaluated using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. The results suggested favorable properties for oral bioavailability and low toxicity levels, making it a suitable candidate for further clinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
